Hydrophilicity Advantage: XLogP3-AA of 0.1 vs. PD 123319 (XLogP3-AA = 4.4)
The target compound exhibits a computed XLogP3-AA of 0.1 [1], in stark contrast to the prototypical AT₂ antagonist PD 123319 (diphenylacetyl-substituted imidazo[4,5-c]pyridine-6-carboxylic acid), which has an XLogP3-AA of 4.4 [2]. This difference exceeds four log units, placing the target compound in a substantially different hydrophilicity space. The low lipophilicity correlates with reduced non-specific protein binding and a lower risk of phospholipidosis or hERG channel blockade—properties that are problematic for many polyaromatic AT₂ ligands [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.1 |
| Comparator Or Baseline | PD 123319: XLogP3-AA = 4.4 |
| Quantified Difference | Δ XLogP3-AA = -4.3 (target compound is >10,000-fold more hydrophilic in partition coefficient terms) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021/2025 releases) |
Why This Matters
For users requiring aqueous-compatible assay conditions, reduced non-specific binding, or a hydrophilic scaffold for fragment-based drug design, this compound's logP of 0.1 is a decisive procurement criterion over PD 123319 (logP 4.4), which may precipitate in aqueous buffers or bind non-specifically to assay plates and serum proteins.
- [1] PubChem CID 24715529, Computed XLogP3-AA = 0.1. View Source
- [2] PubChem CID 5311345 (PD 123319), Computed XLogP3-AA = 4.4. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. (General principle: logP >3 correlates with increased promiscuity and toxicity risk). View Source
